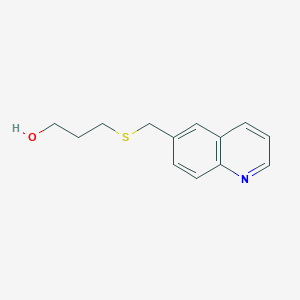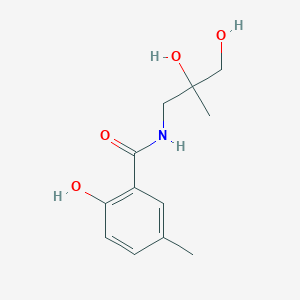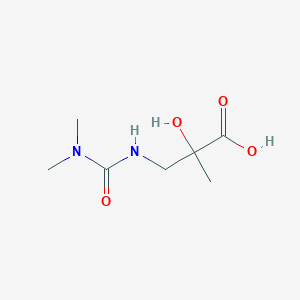
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid, also known as Alfacalcidol, is a synthetic vitamin D analog that is commonly used in the treatment of various bone disorders. It is a potent and selective activator of the vitamin D receptor, which plays a crucial role in regulating calcium and phosphate metabolism in the body. In
科学的研究の応用
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various bone disorders, including osteoporosis, osteomalacia, and renal osteodystrophy. It has also been investigated for its potential use in the treatment of psoriasis, rheumatoid arthritis, and various types of cancer. In addition, this compound has been used in numerous in vitro and in vivo studies to better understand the mechanism of action and physiological effects of vitamin D analogs.
作用機序
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid exerts its effects by binding to the vitamin D receptor, which is a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. By activating the vitamin D receptor, this compound promotes the absorption of calcium and phosphate from the intestine, enhances bone mineralization, and regulates parathyroid hormone secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its ability to regulate calcium and phosphate metabolism. In addition to promoting the absorption of calcium and phosphate from the intestine, this compound also enhances the reabsorption of calcium and phosphate from the kidney and promotes the release of calcium and phosphate from bone. These effects ultimately lead to an increase in serum calcium and phosphate levels, which are essential for maintaining proper bone health and function.
実験室実験の利点と制限
One of the main advantages of using 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid in lab experiments is its high potency and selectivity for the vitamin D receptor. This makes it a valuable tool for studying the physiological effects of vitamin D analogs on calcium and phosphate metabolism. However, one limitation of using this compound is that it can be expensive and difficult to obtain in large quantities.
将来の方向性
There are numerous future directions for research on 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid. One area of focus could be on developing new and more efficient synthesis methods for the compound. Additionally, further investigation into the potential therapeutic applications of this compound in various bone disorders and other diseases could provide valuable insights into its mechanism of action and physiological effects. Finally, exploring the potential use of this compound in combination with other drugs or therapies could lead to the development of more effective treatment options for a range of diseases.
合成法
The synthesis of 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid involves the reaction of 2-methyl-2-propen-1-ol with dimethylcarbamoyl chloride in the presence of triethylamine to form 3-(dimethylcarbamoyloxy)-2-methylpropene. The resulting compound is then treated with hydroxylamine hydrochloride to form 3-(dimethylcarbamoylamino)-2-methylpropene. Finally, the compound is reacted with 2-methyl-2-propenoic acid to produce this compound.
特性
IUPAC Name |
3-(dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-7(13,5(10)11)4-8-6(12)9(2)3/h13H,4H2,1-3H3,(H,8,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKUHEDCWSIABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N(C)C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

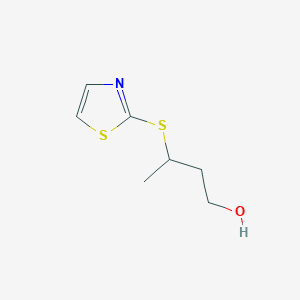
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
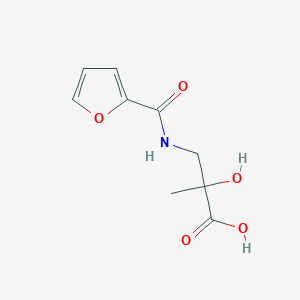
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
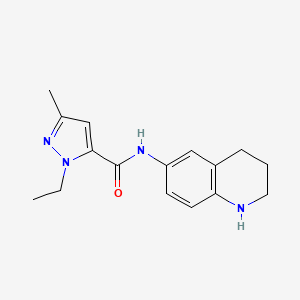
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
